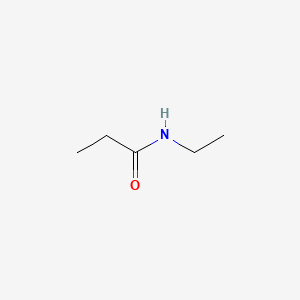

N-Ethylpropionamide

Description

Significance of N-Ethylpropionamide as a Model Compound

The utility of NEPA as a model compound is twofold: it provides a simplified system for studying the chemistry of the peptide bond and offers insights into the nature of intermolecular forces that govern molecular recognition and self-assembly.

This compound is frequently employed as a model molecule for β-peptides. researchgate.netuiuc.edunih.gov β-peptides are polymers of β-amino acids, which have an additional carbon atom in their backbone compared to the α-amino acids that constitute natural proteins. This structural difference leads to unique folding patterns and biological activities. By studying NEPA, researchers can gain a fundamental understanding of the conformational preferences and vibrational dynamics of the β-peptide backbone. researchgate.netnih.gov

The amide group in NEPA exhibits characteristic vibrational modes, such as the amide-I (primarily C=O stretching) and amide-A (N-H stretching) bands, which are sensitive to the local chemical environment. researchgate.netnih.gov Spectroscopic studies on NEPA in various solvents have revealed how hydrogen bonding and solvent polarity affect these vibrations, providing a proxy for understanding similar interactions in larger peptides and proteins. researchgate.netnih.gov For instance, the amide-I band of NEPA has been shown to be sensitive to its hydration state, allowing for the characterization of strongly and weakly hydrogen-bonded water molecules in its vicinity. nih.govresearchgate.netresearchgate.net These studies are crucial for elucidating the role of water in peptide folding and stability.

The hydrolysis of the amide bond in NEPA is another area of research, providing a simplified model for the cleavage of peptide bonds, a fundamental reaction in biochemistry and a target for chemical recycling of polyamide plastics. rsc.org

The ability of the amide group to act as both a hydrogen bond donor (N-H) and acceptor (C=O) makes this compound an excellent system for studying intermolecular interactions. researchgate.netnih.gov In solution, NEPA can exist in various aggregation states, including monomers, dimers, and larger oligomers, formed through intermolecular hydrogen bonds. researchgate.netuiuc.edunih.govaip.org The study of these aggregates provides insights into the initial stages of protein aggregation, a process implicated in various diseases.

Furthermore, the interaction of NEPA with different solvents and ions has been extensively investigated. researchgate.netnih.gov For example, studies have shown that the presence of metal cations can influence the amide-I vibrational frequency, not through direct binding, but through the modulation of the surrounding water molecules. nih.gov This provides a molecular-level understanding of the Hofmeister series, which describes the effects of ions on the solubility and stability of proteins. nih.gov The formation of weak hydrogen bonds, such as C-H···O interactions between NEPA and solvents like chloroform (B151607), has also been a subject of spectroscopic investigation. lsu.eduresearcher.life

Modeling β-Peptides and Amide Chemistry

Historical Perspective of this compound Studies

The scientific community's understanding of this compound has evolved in tandem with advancements in experimental and theoretical techniques.

Early spectroscopic studies on homologous series of amides, including NEPA, utilized infrared (IR) spectroscopy to identify and correlate characteristic vibrational bands. umich.edu These initial investigations laid the groundwork for understanding the influence of molecular structure on the vibrational spectra of amides. umich.edu The effect of dilution in nonpolar solvents was used to identify bands associated with intermolecular hydrogen bonding. umich.edu

The advent of more advanced spectroscopic techniques, particularly nonlinear infrared methods like two-dimensional infrared (2D IR) spectroscopy, has revolutionized the study of amides. researchgate.netnih.govacs.org 2D IR spectroscopy allows researchers to probe the structural dynamics and ultrafast fluctuations of NEPA and its aggregates on a picosecond timescale. researchgate.net This has provided unprecedented detail about the exchange between different hydrogen-bonded states and the dynamics of the surrounding solvent molecules. researchgate.netresearchgate.net These advanced techniques can disentangle congested spectra, revealing multiple structures that are not discernible in conventional FTIR spectra. researchgate.net

Alongside experimental advancements, computational chemistry has become an indispensable tool for studying amide systems like this compound. researchgate.netnih.gov Quantum chemical computations, including ab initio calculations and density functional theory (DFT), are used to calculate molecular structures, vibrational frequencies, and interaction energies with high accuracy. nih.govacs.orgacs.org These calculations help in the assignment of complex spectra and provide a theoretical framework for interpreting experimental results. nih.govacs.org

Molecular dynamics (MD) simulations have also been instrumental in providing a dynamic picture of NEPA in solution. researchgate.netaip.orgnih.gov By simulating the motions of NEPA and solvent molecules over time, researchers can gain insights into aggregation processes, hydrogen bond dynamics, and the influence of the local environment on the amide's properties. researchgate.netnih.gov The development of accurate force fields, which are the sets of parameters used in MD simulations, has been crucial for obtaining reliable results. nih.govarxiv.orgneutron-sciences.org Early force fields were often parameterized for small organic molecules and have been progressively refined to better represent the complex interactions in biomolecular systems, including the crucial amide group. acs.orgnih.govneutron-sciences.orgcapes.gov.br

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | N-ethylpropanamide |

| CAS Number | 5129-72-6 |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and dichloromethane |

Sources: ontosight.aifishersci.cachemeo.comsynquestlabs.comnih.govuni.lu

Table 2: Key Research Findings on this compound

| Research Area | Key Finding | Relevant Techniques |

| β-Peptide Modeling | NEPA serves as a good model for the vibrational dynamics of the β-peptide backbone. researchgate.netnih.govnih.gov | FTIR, 2D IR Spectroscopy |

| Intermolecular Interactions | Forms monomers, dimers, and oligomers in solution via hydrogen bonds. researchgate.netuiuc.edunih.gov | Infrared Spectroscopy, Molecular Dynamics |

| Solvation Dynamics | Amide-I band is sensitive to strongly and weakly hydrogen-bonded water molecules. nih.govresearchgate.netresearchgate.net | 2D IR Spectroscopy, MD Simulations |

| Ion Interactions | Cations influence amide vibrations indirectly by polarizing surrounding water molecules. nih.gov | Infrared Spectroscopy, MD Simulations |

| Structural Dynamics | Ultrafast structural fluctuations and chemical exchange occur on a picosecond timescale. researchgate.net | 2D IR Spectroscopy |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(7)6-4-2/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMDIECEEGFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334619 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-72-6 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Controlled Synthesis of N-Ethylpropionamide and Derivatives

The controlled synthesis of this compound and its derivatives is crucial for ensuring high purity and yield, which are essential for its application in further chemical processes. Research in this area has focused on both refining existing methods and developing new, more efficient synthetic strategies.

Established methods for synthesizing this compound, such as the reaction between an ester and a primary amine, are continuously being optimized. nagwa.com For instance, the aminolysis of an ester involves the breaking of the carbon-oxygen single bond in the ester group. The alkoxide portion forms an alcohol, while the remaining part of the ester combines with a primary amine, like ethylamine (B1201723), to produce a secondary amide, in this case, this compound. nagwa.com

Another common route involves the reaction of propanoic acid with ethylamine in the presence of a dehydrating agent. askfilo.com Optimization of these pathways often involves fine-tuning reaction conditions such as temperature, pressure, and the choice of catalysts and solvents to maximize yield and minimize by-products.

A plausible multi-step synthesis for a derivative, 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid, highlights typical synthetic considerations. vulcanchem.com This process would involve the formation of the this compound group by reacting 3-amino-2,4,6-triiodophenol with propionyl chloride and ethylamine. vulcanchem.com Such amidation reactions require anhydrous conditions to prevent the hydrolysis of the acyl chloride. vulcanchem.com

The development of novel amide formation reactions is an active area of research, driven by the need for milder, more efficient, and selective methods. For instance, the synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-propionamide often involves coupling benzyl-piperidine derivatives with propionamide (B166681) precursors. Optimization of such processes can involve adjusting solvent polarity (e.g., ethanol (B145695) versus DMF) and reaction temperature to improve yields.

Catalytic amination of carboxylic acids presents an alternative to traditional methods that use acyl chlorides, thereby reducing corrosive by-products. Furthermore, research into the synthesis of complex molecules like (1-aminoethyl) iminobis [N-(oleicylcysteinyl-1-amino-ethyl)propionamide] (ECO) has led to the development of efficient solution-phase synthetic pathways that offer better quality control and scalability. mdpi.comnih.gov

Optimization of Established Synthetic Pathways

Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of this compound is fundamental to controlling its chemical transformations and designing new catalytic systems. A significant area of study is its hydrogenation to produce valuable amines.

The hydrogenation of amides like this compound to amines is a key transformation in organic chemistry. acs.orgnih.gov This reaction can be challenging, often requiring heterogeneous catalysts and high temperatures, which can lead to low selectivity due to side reactions like hydrogenolysis. acs.orgnih.govresearchgate.net

Recent studies have employed advanced techniques like operando photoelectron photoionization coincidence (PEPICO) spectroscopy to investigate the conversion of this compound over various catalysts. acs.orgnih.govepfl.chacs.org this compound is considered an ideal model compound for such studies as it is the smallest non-symmetric secondary amide with C-C bonds in both alkyl groups, allowing for detailed analysis of bond cleavage and side reactions. acs.orgacs.org

Bifunctional catalysts, such as platinum supported on cerium dioxide (Pt/CeO₂), have been extensively studied for amide hydrogenation. acs.orgnih.govresearchgate.netepfl.ch In these systems, the support and the metal play distinct but synergistic roles. acs.orgnih.govepfl.ch The CeO₂ support, with its Lewis acidic sites, promotes the adsorption of the amide onto the catalyst surface. acs.orgnih.govresearchgate.netepfl.ch Platinum nanoparticles are then responsible for facilitating the hydrogenation process. acs.orgnih.govresearchgate.netepfl.ch

Studies on this compound have shown that Pt/CeO₂ is highly selective for hydrogenation to amines at temperatures below 150 °C. acs.orgnih.govresearchgate.netepfl.ch At higher temperatures, the CeO₂ support itself becomes active, leading to the formation of by-products like ethylamine and propanal, and is also susceptible to coking. acs.orgnih.govepfl.chacs.org While the platinum nanoparticles can mitigate coke formation, they also catalyze the hydrogenolysis of the desired amine products at temperatures above 150 °C. acs.orgnih.govepfl.chacs.org

The interaction between the metal and the support is crucial. For example, the Lewis acidity of CeO₂ can assist in the cleavage of the C-N bond in this compound. acs.org However, it can also promote undesirable transamidation reactions at elevated temperatures. acs.org

Solvent-free hydrogenation is an attractive approach from a green chemistry perspective, but it often requires high temperatures, posing challenges for selectivity. acs.orgnih.govresearchgate.net In the solvent-free hydrogenation of this compound over Pt/CeO₂, the product distribution is highly dependent on the reaction temperature.

Below 150 °C, the reaction shows high selectivity towards the formation of amines. acs.orgnih.govresearchgate.netepfl.ch However, as the temperature increases, side reactions become more prominent. acs.orgacs.org For instance, between 150 °C and 200 °C, the primary amine products can undergo further hydrogenolysis. acs.orgacs.org Above 200 °C, non-hydrogenation products such as ethane, propane, and ammonia (B1221849) can be formed through hydrogenolysis reactions catalyzed by the platinum nanoparticles, while the CeO₂ can catalyze aldol (B89426) addition to form 3-pentanone. acs.orgacs.org

These findings highlight a critical challenge in catalyst design: balancing activity with selectivity. While the bifunctional Pt/CeO₂ catalyst is effective, the operating conditions must be carefully controlled to favor the desired amine products and minimize the formation of unwanted by-products. acs.orgacs.org

Table of Research Findings on this compound Hydrogenation

| Catalyst | Temperature (°C) | Key Observations | Primary Products | Side Products | Source |

|---|---|---|---|---|---|

| Pt/CeO₂ | < 150 | High selectivity for amide hydrogenation. | Amines | Minimal | acs.orgnih.govresearchgate.netepfl.ch |

| Pt/CeO₂ | 150 - 200 | Onset of amine hydrogenolysis. | Amines | Alkanes, Ammonia | acs.orgacs.org |

| Pt/CeO₂ | > 200 | Increased hydrogenolysis and side reactions. | Ethylamine, Propanal | Ethane, Propane, Ammonia, 3-Pentanone | acs.orgacs.org |

| CeO₂ | > 200 | Active for C-N bond cleavage, prone to coking. | Ethylamine, Propanal | Coke | acs.orgnih.govepfl.chacs.org |

Role of Metal-Oxide Catalysts (e.g., Pt/CeO₂)

Investigation of Cleavage Pathways (C-O vs. C-N)

The selective cleavage of bonds within the amide group is a critical aspect of its chemistry, with the competition between carbon-oxygen (C–O) and carbon-nitrogen (C–N) bond scission being a subject of detailed investigation. In the context of amide hydrogenation, these two pathways lead to different product classes. C–O cleavage typically yields higher amines, while C–N cleavage results in alcohols and lower amines. researchgate.net

The choice of catalyst and reaction conditions plays a pivotal role in directing the cleavage pathway. researchgate.net For instance, the solvent-free hydrogenation of this compound (EPA) over a bifunctional Platinum/Ceria (Pt/CeO₂) catalyst at elevated temperatures (325 °C) tends to favor hydrogenolysis, cleaving both C–O and C–N bonds. acs.org Theoretical calculations suggest that the direct cleavage of the C–N bond and the C–O bond in EPA have similar energetic favorability (ΔrE = 0.1 kJ/mol for C–N vs. ΔrE = -1.1 kJ/mol for C–O). acs.org

In contrast, studies using ruthenium-based pincer complexes have shown that the energy barrier for C–N cleavage can be significantly lower (by more than 10 kcal mol⁻¹) than that for C–O cleavage, explaining the observed selectivity for amine and alcohol products under certain homogeneous catalytic conditions. researchgate.net This selectivity is often influenced by the reaction medium, with C–O cleavage being more common with heterogeneous catalysts or under acidic conditions, while C–N cleavage is often favored by homogeneous catalysts in basic media. researchgate.net

Table 1: Comparison of C-O vs. C-N Cleavage in Amide Hydrogenation

| Cleavage Pathway | Typical Products | Favored Conditions | Catalyst Examples |

|---|---|---|---|

| C–O Cleavage | Higher Amines | Acidic media, Heterogeneous catalysis | Bimetallic heterogeneous catalysts researchgate.net |

| C–N Cleavage | Alcohols, Lower Amines | Basic media, Homogeneous catalysis | Ruthenium-based pincer complexes researchgate.netresearchgate.net |

Participation in Nucleophilic Substitution Reactions

This compound can be synthesized via nucleophilic acyl substitution. A common laboratory and industrial synthesis involves the reaction of an acyl chloride or an ester with a suitable nucleophile. For example, the conversion of methyl propionate (B1217596) into this compound is achieved by using ethylamine as the neutral nucleophile. pearson.com The reactivity profile of amides allows them to participate in such reactions, although they are generally less reactive than acid chlorides or anhydrides. evitachem.com The nitrogen atom's lone pair of electrons makes the amide group a potential, albeit weak, nucleophile in other contexts, while the carbonyl carbon is susceptible to attack by stronger nucleophiles. evitachem.com

Oxidative Transformations and Radical Cleavage Products

Under oxidative conditions, this compound can undergo transformations involving radical intermediates. The cleavage of related amide structures is believed to proceed through a nitrogen-centered radical intermediate pathway. rowan.edu This pathway is often energetically favored over the formation of a more costly oxygen-centered radical. rowan.edu The stability of the resulting nitrogen radical can influence subsequent reaction steps. rowan.edu One-electron reduction of related oxaziridine (B8769555) structures by a transition metal can generate a nitrogen-centered radical, which may then undergo radical cleavage. acs.org The mass spectrum of this compound shows fragmentation patterns consistent with radical cleavage, with notable fragments at m/z 72 (loss of an ethyl radical) and m/z 57 (loss of the carbonyl-amino group). miamioh.edu

Zwitterionic Mechanisms and Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonds (IMHBs) can play a crucial role in the reactivity and conformational preferences of molecules containing the amide functional group, enabling zwitterionic mechanisms. researchgate.netnih.gov In complex peptide systems, IMHBs have been shown to stabilize zwitterionic intermediates, which are critical for certain cyclization reactions. researchgate.netnih.gov Computational studies indicate that the interaction between a protonated amine and a deprotonated carboxyl group (a zwitterion) is significantly stabilized by these non-covalent interactions. researchgate.netsmu.edu For a simple model, the reaction of ethylpropionamide and N-ethylpropan-1-imine to form an amide conjugate anion and an iminium cation is highly endergonic, but the presence of IMHBs in a larger molecule can stabilize the resulting zwitterion by a significant margin. researchgate.net This stabilization lowers the energy barrier for reactions proceeding through a zwitterionic transition state. mdpi.com

Derivatization and Functionalization of the this compound Scaffold

The core structure of this compound serves as a building block for more complex and functionalized molecules with applications in materials science and medicinal chemistry.

Synthesis of Phenolic Thioether Amine Derivatives

The N-propionyl group, a key feature of this compound, has been incorporated into the synthesis of phenolic thioether amines. Specifically, compounds such as N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) and N-[2-{(4-propionyloxyphenyl)thio}ethyl]propionamide have been synthesized as tyrosine-amine analogues. researchgate.net These syntheses demonstrate the derivatization of the propionamide nitrogen, linking it to a functionalized phenolic thioether moiety. researchgate.nettandfonline.com

Table 2: Synthesized Phenolic Thioether Amine Derivatives

| Compound Name | Abbreviation | Key Structural Features |

|---|---|---|

| N-propionyl-4-S-cysteaminylphenol | N-Pr-4-S-CAP | A propionamide group attached to a cysteaminylphenol backbone. researchgate.net |

Spectroscopic Characterization and Vibrational Dynamics

Infrared (IR) Spectroscopy of N-Ethylpropionamide

Infrared (IR) spectroscopy serves as a fundamental tool for investigating the molecular structure and dynamics of this compound (NEPA). By analyzing the absorption of infrared light, specific vibrational modes within the molecule can be identified, providing detailed information on its conformation and intermolecular interactions, especially hydrogen bonding.

Amide-A Mode (N-H Stretching Vibration) Analysis

The Amide-A mode, which is primarily the N-H stretching vibration, is a key spectral signature in secondary amides like NEPA. nih.gov Its frequency and band shape are exceptionally sensitive to the chemical environment surrounding the N-H group. nih.govresearchgate.netaip.orguiuc.edu

The solvent environment profoundly alters the Amide-A absorption profile and the vibrational relaxation dynamics of this compound. nih.govresearchgate.netuiuc.edu In different solvents, NEPA can exist as monomers, dimers, or larger oligomers. nih.govresearchgate.netuiuc.edu The specific aggregation state is influenced by both hydrogen-bonding interactions and the local solvent environment. nih.govresearchgate.netuiuc.edu For instance, in a non-polar solvent like carbon tetrachloride (CCl₄), NEPA can be found as a "free" non-hydrogen-bonded monomer, while in proton-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), it forms hydrogen bonds with the solvent molecules. nih.gov

A distinct correlation exists between the red-shift (a shift to lower frequency) of the Amide-A band for the NEPA monomer and the vibrational excitation relaxation rate of the N-H stretching mode as solvent polarity increases. nih.govresearchgate.netuiuc.edu Ultrafast transient infrared spectroscopy has revealed that the vibrational lifetime (T₁) of the N-H stretch is strongly influenced by these interactions. The energy from the excited N-H vibration relaxes rapidly, often on a picosecond timescale, and this relaxation is mediated by the hydrogen bond, which couples the N-H stretch to other vibrational modes within the molecule. researchgate.net

The frequency of the Amide-A band serves as a direct probe of hydrogen-bonding interactions. nih.govresearchgate.netuiuc.edu A lower vibrational frequency indicates a stronger hydrogen bond. ias.ac.in This is because the formation of an N-H···O=C hydrogen bond elongates and weakens the N-H bond, thereby lowering the energy required to stretch it. nih.gov In dilute solutions of non-polar solvents, a sharp absorption band corresponding to the free N-H stretch of the monomer is dominant. researchgate.net As the concentration of NEPA increases, a new, broader band appears at a lower frequency, signifying the formation of self-associated aggregates like dimers and oligomers through intermolecular hydrogen bonds. nih.govresearchgate.netuiuc.eduacs.org

The strength of this hydrogen bonding also affects the vibrational anharmonicity (the deviation of a molecular vibration from a simple harmonic oscillator). This anharmonicity is sensitive to the aggregation state and can be measured using two-dimensional infrared (2D-IR) spectroscopy, which can distinguish between different aggregate ensembles. acs.org For example, the diagonal anharmonicity has been observed to be smaller for the NEPA trimer than for the dimer. acs.org

| Solvent/State | Amide-A (N-H Stretch) Frequency (cm⁻¹) | Description |

| Carbon Tetrachloride (CCl₄) | ~3430 | Symmetric stretching of the free N-H linkage in monomers. ias.ac.in |

| Concentrated/Associated State | ~3200 | Symmetric stretching of the N-H linkage in associated molecules (dimers, oligomers). ias.ac.in |

| Polar Solvents (e.g., DMSO) | Red-shifted from free N-H | Indicates hydrogen bonding between NEPA's N-H group and the solvent. nih.govresearchgate.netuiuc.edu |

Solvent Effects on Amide-A Absorption Profile and Vibrational Relaxation

Amide-I Mode (C=O Stretching Vibration) Analysis

The Amide-I mode, dominated by the C=O stretching vibration, is another critical diagnostic band in the IR spectrum of NEPA, typically found in the 1600–1700 cm⁻¹ region. acs.org Its characteristics are highly sensitive to molecular structure, chemical environment, and hydrogen bonding. researchgate.netacs.org

The frequency of the Amide-I band is directly correlated with the C=O bond length, which is, in turn, affected by hydrogen bonding. researchgate.net When the carbonyl oxygen of NEPA acts as a hydrogen bond acceptor (e.g., in self-association or with protic solvents), the C=O bond lengthens and weakens. nih.gov This leads to a downshift (red-shift) in the Amide-I frequency. nih.gov Theoretical and experimental studies have established a linear correlation between the Amide-I frequency and the C=O bond length. researchgate.net For example, in aqueous solutions, NEPA can exist in a strongly hydrogen-bonded (SHB) state and a weakly hydrogen-bonded (WHB) state with water, giving rise to two distinct sub-bands in the Amide-I region. researchgate.netnih.gov

The Amide-I mode exhibits vibrational anharmonicity, with a value of around 15 cm⁻¹, which is significantly smaller than that of the Amide-A mode. researchgate.netacs.org This property is fundamental to advanced techniques like 2D-IR spectroscopy, which can reveal couplings between vibrational modes and distinguish between different aggregation states. acs.orgaip.org In the gas phase or dilute solutions, the Amide-I band may appear as a single peak from the monomer. However, in concentrated solutions or the pure liquid, the band becomes a broad, complex profile due to the overlap of signals from various coexisting hydrogen-bonded aggregates (e.g., dimers, trimers). acs.org The slight asymmetry often observed in the Amide-I band of amides in water has been attributed to the presence of different hydration states. nih.gov The coupling between the Amide-I and Amide-A modes can also be directly observed, providing further insight into the molecule's structural dynamics. researchgate.netacs.org

| State / Interaction | Amide-I (C=O Stretch) Frequency Shift | Effect on C=O Bond |

| Free C=O (Monomer) | Higher Frequency | Shorter, stronger bond. |

| Hydrogen-Bonded C=O (Aggregates/Protic Solvents) | Lower Frequency (Red-Shift) | Longer, weaker bond. nih.gov |

| Weakly Hydrogen-Bonded (WHB) with D₂O | Higher frequency sub-band | Less perturbation of the C=O bond. researchgate.netnih.gov |

| Strongly Hydrogen-Bonded (SHB) with D₂O | Lower frequency sub-band | Greater lengthening of the C=O bond. researchgate.netnih.gov |

Relation to C=O Bond Length and Hydrogen Bonding

Amide-II Mode Analysis and Peptide-Ion Interactions

The amide-II mode, which primarily involves a combination of C-N stretching and N-H in-plane bending vibrations, is a valuable probe for studying peptide-ion interactions. nih.govacs.org Linear infrared spectroscopy studies on the deuterated form of this compound have revealed the sensitivity of this mode to the presence of various salts. nih.govacs.org

In saline solutions such as NaCl, CaCl₂, MgCl₂, and AlCl₃, the amide-II spectra of NEPA exhibit a red-shifted component compared to its spectrum in water. nih.govacs.org This shift suggests that at high concentrations, hydrated ion complexes disrupt the peptide's hydration layer, leading to a "salting-out" effect. nih.govacs.org Molecular dynamics simulations indicate that hydrated cations primarily interact with the amide C=O side, while hydrated anions are attracted to the amide N-H side. nih.govacs.orgresearchgate.net This dual sensitivity makes the amide-II mode particularly advantageous for monitoring interactions from both ends of the amide group, which is crucial for understanding the formation and disruption of inter-amide hydrogen bonds that stabilize protein structures. nih.govacs.org

Application of Linear and Nonlinear IR Spectroscopy

Linear and nonlinear infrared (IR) spectroscopic techniques are powerful tools for investigating the hydrogen-bonding network and structural dynamics of this compound in various solvent environments. researchgate.netresearchgate.net Studies have shown that in solvents like DMSO, CH₃CN, CHCl₃, and CCl₄, NEPA can exist in different aggregation states, including monomers, dimers, and oligomers. researchgate.net Both hydrogen-bonding interactions and the local solvent environment significantly influence the amide-A (N-H stretching) absorption profile and its vibrational relaxation dynamics. researchgate.net

A notable correlation has been observed between the red-shifted frequency of the NEPA monomer as solvent polarity increases and the vibrational excitation relaxation rate of the N-H stretching mode. researchgate.net In aqueous solutions, particularly in heavy water (D₂O), the amide-I mode of NEPA displays two sub-bands. researchgate.netnih.gov These have been attributed to a strongly hydrogen-bonded (SHB) water molecule and a more dynamic, weakly hydrogen-bonded (WHB) water molecule near the amide C=O group. researchgate.netnih.gov This interpretation is supported by quantum calculations, molecular dynamics simulations, and NMR spectroscopy. researchgate.net

Two-dimensional infrared (2D IR) spectroscopy is a sophisticated technique that provides insights into molecular structures and their rapid fluctuations with sub-picosecond time resolution. rsc.org For this compound, femtosecond 2D IR spectroscopy has been employed to study the ultrafast structural dynamics. researchgate.netaip.org The amide-I vibrational characteristics of NEPA are similar to those of α-peptides and are sensitive to structural and environmental changes. researchgate.net

2D IR spectral dynamics have revealed a spectral diffusion time of approximately 1 picosecond for NEPA in aqueous solution, which is consistent with the timescale of structural fluctuations of the amide-water hydrogen bond. researchgate.net This technique can resolve fast dynamical processes, making it possible to follow changes in molecular structures on timescales ranging from sub-picoseconds to milliseconds. Waiting-time and temperature-dependent chemical-exchange 2D IR spectroscopy have been used to examine the thermodynamics and kinetics of the SHB and WHB species of hydrated NEPA. researchgate.netnih.gov These experiments have determined the activation energy for the exchange between the SHB and WHB states to be 13.25 ± 0.52 kJ mol⁻¹, a process that occurs in about half a picosecond at room temperature. nih.gov

The aggregation of this compound molecules via intermolecular hydrogen bonds can be selectively probed using advanced IR techniques. acs.org A narrowband pump-broadband probe 2D IR method allows for the selective examination of a sub-ensemble of N-H stretching vibrations within a mixture of different NEPA molecular aggregates. acs.org

Studies have shown that vibrational lifetime and anharmonicity are sensitive to the specific aggregation state. acs.org For instance, the diagonal anharmonicities have been experimentally observed and computationally confirmed to be smaller for the NEPA trimer than for the dimer. acs.org This difference is attributed to the presence of significant off-diagonal anharmonicities in the coupled N-H stretching modes of the trimer. acs.org These findings highlight the capability of 2D IR spectroscopy to distinguish between different aggregate structures and characterize their unique vibrational dynamics.

Two-Dimensional Infrared (2D IR) Spectroscopy for Ultrafast Structural Dynamics

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. uomosul.edu.iqnist.gov The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. miamioh.edulibretexts.org

The electron ionization (EI) mass spectrum of this compound (molecular weight 101.15 g/mol ) exhibits a characteristic fragmentation pattern. miamioh.edunih.gov The molecular ion peak (M+) is observed at m/z 101. miamioh.edu Common fragmentation pathways for amides involve cleavage of bonds adjacent to the carbonyl group and rearrangements. miamioh.edulibretexts.org

Key observed fragments for this compound include:

m/z 72: Resulting from the loss of an ethyl radical (M-29). miamioh.edu

m/z 57: Corresponding to the loss of an acetamido group (M-44). miamioh.edu

m/z 86: From the loss of a methyl radical (M-15). miamioh.edu

m/z 30: A notable peak arising from cleavage to form [CH₂NH₂]⁺. miamioh.edu

These fragmentations involve one-bond and two-bond cleavages, which are driven by the stability of the resulting cations and neutral fragments. uomosul.edu.iq

The fragmentation data obtained from mass spectrometry are invaluable for confirming the structure of this compound. uomosul.edu.iq The specific masses of the fragments allow chemists to piece together the molecule's connectivity. For instance, the loss of 29 mass units strongly suggests the presence of an ethyl group, while the peak at m/z 44 is indicative of a primary amide fragment following a McLafferty rearrangement, although this is more characteristic of primary amides. miamioh.edulibretexts.org The pattern of fragmentation provides robust evidence for the N-ethyl and propionyl components of the molecule. Tandem mass spectrometry (MSⁿ) techniques can further enhance structural identification by allowing for the isolation and subsequent fragmentation of specific ions, providing more detailed information about fragmentation pathways. nih.gov

Table of Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure/Loss | Reference |

|---|---|---|

| 101 | Molecular Ion [C₅H₁₁NO]⁺ | miamioh.edu |

| 86 | [M-CH₃]⁺ | miamioh.edu |

| 72 | [M-C₂H₅]⁺ | miamioh.edu |

| 57 | [M-NHCH₂CH₃]⁺ | miamioh.edu |

| 44 | [C₂H₆N]⁺ | miamioh.edu |

| 30 | [CH₄N]⁺ | miamioh.edu |

Elucidation of Fragmentation Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In the study of this compound, NMR spectroscopy is instrumental in elucidating its conformational preferences and understanding its interactions with various solvents.

This compound, like other secondary amides, can exist as a mixture of cis and trans conformers due to the partial double bond character of the C-N amide bond, which restricts free rotation. The energy barrier to this rotation allows for the distinct observation of both isomers by NMR spectroscopy.

The trans conformer, where the ethyl group and the carbonyl group are on opposite sides of the amide bond, is generally the more stable and therefore the more abundant isomer. The cis conformer is sterically less favorable. The relative populations of these isomers can be determined from the integration of their respective NMR signals. Studies on similar amide-containing molecules, such as N-acetyl-proline-glycine-proline, have shown that the ratio of conformers can be quantified in different solvents. For this tripeptide, the trans-trans isomer was found to be the most dominant in aqueous solution at 41%, followed by the trans-cis (26%) and cis-trans (20%) isomers, with the cis-cis isomer being the least favored (13%). nih.gov While specific population data for this compound requires dedicated experimental investigation, the principles of conformational isomerism observed in related systems are applicable.

The chemical shifts of the protons attached to the carbons adjacent to the amide group are particularly sensitive to the conformation. In the trans isomer, the protons of the N-ethyl group are in a different chemical environment compared to the cis isomer, leading to distinct resonance frequencies in the ¹H NMR spectrum. Similarly, the protons of the propionyl group will also exhibit conformational-dependent chemical shifts. The coupling constants between vicinal protons can also differ between the cis and trans isomers, providing further structural information. libretexts.org For instance, in alkenyl systems, the coupling constant for trans isomers is typically larger than for cis isomers. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for cis and trans this compound Conformers Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual values may vary based on experimental conditions.

| Proton | Predicted Chemical Shift (ppm) - trans | Predicted Chemical Shift (ppm) - cis |

| N-H | ~7.5 - 8.5 | ~7.0 - 8.0 |

| CH₂ (Ethyl) | ~3.2 | ~3.4 |

| CH₃ (Ethyl) | ~1.1 | ~1.2 |

| CH₂ (Propionyl) | ~2.2 | ~2.4 |

| CH₃ (Propionyl) | ~1.1 | ~1.1 |

The chemical shifts of this compound protons are influenced by the surrounding solvent molecules. researchcommons.org This is primarily due to solvent-solute interactions, such as hydrogen bonding and magnetic anisotropy effects of the solvent. thieme-connect.de

Hydrogen bonding plays a significant role in the chemical shifts of the amide proton (N-H). In proton-accepting solvents like dimethyl sulfoxide (DMSO), the N-H proton of this compound can form a hydrogen bond with the solvent's oxygen atom. This interaction leads to a deshielding effect, causing the N-H resonance to shift downfield to a higher ppm value. pitt.edu Conversely, in non-polar solvents like chloroform (B151607) or carbon tetrachloride, self-association of this compound molecules through intermolecular hydrogen bonding is more likely to occur, which also affects the N-H chemical shift. researchgate.net Studies on N-methylacetamide (NMA), a similar compound, in chloroform solution have suggested the formation of hydrogen bonds between NMA and the solvent. lsu.edu

The interaction between the amide's carbonyl group (C=O) and solvent molecules is also crucial. In protic solvents like water or methanol, the carbonyl oxygen can act as a hydrogen bond acceptor. Research on this compound in water has indicated the presence of both strongly and weakly hydrogen-bonded species, which can be distinguished using advanced spectroscopic techniques. researchgate.netnih.gov These different solvation states can lead to changes in the electron density around the molecule, thereby affecting the chemical shifts of nearby protons. ucl.ac.uk

The choice of solvent can significantly alter the observed chemical shifts. unn.edu.ng For example, aromatic solvents can induce pronounced changes in chemical shifts due to their magnetic anisotropy. thieme-connect.de The dielectric constant of the solvent can also correlate with the chemical shifts of certain protons. researchcommons.org A systematic study of this compound in a range of solvents with varying polarities and hydrogen bonding capabilities would reveal a more complete picture of these interactions.

Table 2: Expected Trend of N-H Proton Chemical Shift of this compound in Different Solvents Note: This table illustrates general trends. Specific chemical shift values require experimental measurement.

| Solvent | Solvent Type | Expected N-H Chemical Shift (ppm) | Primary Interaction |

| Chloroform-d (CDCl₃) | Non-polar | Lower | Weak H-bonding with solvent, potential self-association |

| Acetonitrile-d₃ (CD₃CN) | Polar aprotic | Intermediate | Dipole-dipole interactions |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Polar aprotic | Higher | Strong H-bond acceptor |

| Methanol-d₄ (CD₃OD) | Polar protic | Intermediate to High | H-bond donor and acceptor |

| Water (D₂O) | Polar protic | Intermediate to High | Strong H-bond donor and acceptor |

Computational Chemistry and Molecular Modeling

Quantum Chemical Computations

Quantum chemical computations offer a high-precision lens to examine the electronic structure and energetic properties of NEPA. These calculations are fundamental to understanding its vibrational spectra and stability.

Ab initio anharmonic frequency computations are instrumental in characterizing the vibrational modes of N-Ethylpropionamide, particularly the N–H stretching vibration, also known as the amide-A mode. researchgate.netacs.org These calculations go beyond the simple harmonic oscillator approximation to provide a more accurate description of the vibrational potential energy surface, which is crucial for interpreting experimental infrared (IR) spectra. researchgate.net

Research has employed these computations to analyze NEPA in its various aggregated forms. acs.org For instance, calculations have confirmed that the diagonal anharmonicities—a measure of the spacing between vibrational energy levels—are smaller for the NEPA trimer compared to the dimer. acs.org This difference is attributed to the influence of non-negligible off-diagonal anharmonicities that arise in the coupled N–H stretching modes of the trimer. acs.org The combination of one-dimensional (1D) and two-dimensional (2D) IR experiments with these high-level computations allows for a detailed understanding of how intermolecular hydrogen bonding affects the vibrational lifetime and anharmonicity of different NEPA aggregates. researchgate.netacs.org

Density Functional Theory (DFT) is a versatile computational method widely used to investigate the properties of this compound. researchgate.netnih.gov It has been applied in conjunction with spectroscopic methods and molecular dynamics simulations to elucidate the structural dynamics of NEPA. researchgate.netnih.govaip.org One significant application involves the creation of vibrational frequency maps for the amide-I mode of NEPA. researchgate.net In these models, the frequency shift of the amide-I band from the gas phase to a solution is correlated with the electrostatic potentials on the atoms of the amide unit, which are calculated using DFT. researchgate.net

DFT calculations have also been crucial in understanding the interactions between NEPA and solvent molecules. For example, in aqueous solutions, DFT has shown that the frequency shift caused by a hydrogen bond at the N–H site is less significant than that at the C=O group. nih.gov This insight helps to confirm that the observed splitting of the amide-I band in heavy water (D₂O) is primarily due to different hydrogen-bonding configurations around the carbonyl oxygen, rather than the amide N-H group. nih.gov

The study of conformational stability and the energy barriers to rotation around chemical bonds is critical for understanding the flexibility and structure of amides like this compound. While specific studies on the rotational barriers of NEPA are not detailed in the provided context, the principles are well-established through research on related molecules. researchgate.netacs.org Quantum chemical calculations, including DFT, are standard tools for mapping the potential energy surface of a molecule to identify its stable conformers and the transition states that separate them. frontiersin.orgmdpi.com

For amides, a key feature is the rotational barrier around the C-N bond, which has partial double-bond character due to resonance. This barrier dictates the conformational flexibility of the amide group. acs.org Computational studies on similar amides analyze how different substituents and electronic effects influence this rotational barrier. acs.org For NEPA, such analysis would involve calculating the energy difference between its planar ground state and the twisted transition state to determine the barrier height, providing insight into its structural rigidity. unibo.it

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, revealing how it moves, flexes, and interacts with its environment over time. These simulations are essential for bridging the gap between static molecular structures and dynamic experimental observations.

MD simulations have been extensively used to study the structural dynamics of this compound in a range of solvents, providing a molecular-level interpretation for experimental spectroscopic results. nih.govaip.org Studies have examined NEPA in four common solvents: dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (CH₃CN), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄). nih.govresearchgate.netuiuc.edu These simulations, combined with quantum chemical calculations, reveal that both the local solvent environment and hydrogen-bonding interactions significantly influence the absorption profile and vibrational relaxation dynamics of the amide-A (N-H stretch) mode. researchgate.netuiuc.edu

A notable finding is the correlation observed between the solvent polarity and the vibrational dynamics of the NEPA monomer. nih.gov Specifically, there is a direct relationship between the red-shifted frequency of the N-H stretching mode and its vibrational excitation relaxation rate as the solvent changes from nonpolar to polar. uiuc.edu In aqueous solutions, MD simulations support a model where the amide C=O group of NEPA can exist in two distinct hydration states: a strongly hydrogen-bonded (SHB) state and a weakly hydrogen-bonded (WHB) state, which are in dynamic equilibrium. nih.gov

This compound's ability to form hydrogen bonds is central to its behavior in solution, leading to the formation of various aggregates. nih.gov The interplay between solute-solute and solute-solvent hydrogen bonds governs whether NEPA exists as a free monomer, a dimer, or larger oligomers. researchgate.netresearchgate.net MD simulations, in concert with IR spectroscopy, have been pivotal in identifying and characterizing these different aggregation forms. nih.govaip.orguiuc.edu

In different solvents, the equilibrium between these forms shifts. researchgate.net For example, in a weakly polar solvent like chloroform, distinct spectral components indicate the coexistence of different aggregation states. researchgate.net Computational and experimental studies have identified specific vibrational signatures for these aggregates, such as a peak around 3340 cm⁻¹ for the hydrogen-bonded dimer and another near 3290 cm⁻¹ for trimers or larger oligomers. researchgate.net In aqueous environments, MD simulations help to characterize the specific hydrogen-bonding patterns between the NEPA amide group and surrounding water molecules, revealing the structural basis for observed spectral features. nih.gov

Solute-Solvent Interactions and Hydration Layer Dynamics

This compound, a model compound for β-peptides, exhibits complex structural dynamics and interactions with surrounding solvent molecules. researchgate.net Its structure allows for direct solvent access to the amide unit, making it an excellent case study for amide-solvent interactions. researchgate.net

In various solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH3CN), chloroform (CHCl3), and carbon tetrachloride (CCl4), NEPA can exist in different aggregation states, including monomers, dimers, and oligomers. researchgate.net The interplay between hydrogen-bonding interactions and the local solvent environment significantly influences the amide-A (N-H stretching vibration) absorption profile and its vibrational relaxation dynamics. researchgate.net Specifically, a correlation has been observed between the red-shifted frequency of the NEPA monomer as solvent polarity increases and the vibrational excitation relaxation rate of the N-H stretching mode. researchgate.net

In aqueous solutions, the dynamics of the hydration layer are particularly noteworthy. Ultrafast two-dimensional infrared (2D IR) spectroscopy reveals that the spectral diffusion time for the amide-I mode is approximately 1 picosecond, which corresponds to the time scale of the structural dynamics of the amide-water hydrogen bond. researchgate.net

Studies of NEPA in heavy water (D₂O) have identified two distinct sub-bands within the amide-I mode. These are attributed to a strongly hydrogen-bonded (SHB) state, where the amide C=O group forms strong hydrogen bonds with water molecules, and a weakly hydrogen-bonded (WHB) state, which involves a more transient, weaker interaction with a nearby water molecule. researchgate.netnih.govresearchgate.net The amide-I frequency of the WHB state is about 13 cm⁻¹ higher than that of the SHB state. researchgate.net Chemical exchange 2D IR spectroscopy has been used to examine the thermodynamics and kinetics of the transition between these two states. nih.gov The process of breaking or weakening the hydrogen bond in the WHB state occurs rapidly, with a time constant of half a picosecond at room temperature. researchgate.net

The interaction with ions in aqueous solution further modulates the hydration dynamics. The presence of monovalent (Na⁺), divalent (Ca²⁺, Mg²⁺), and trivalent (Al³⁺) metal cations leads to a splitting of the amide-I frequency into red- and blue-shifted components. researchgate.netnih.gov Molecular dynamics simulations provide a structural basis for these observations, suggesting that hydrated cations primarily interact with the carbonyl (C=O) side of the peptide backbone, while hydrated anions interact with the amide (N-H) side. nih.govacs.org At high salt concentrations, the abundant hydrated ion complexes can disrupt the peptide's hydration layer, leading to a "salting-out" effect. nih.govacs.org This dual sensitivity of the amide group to ionic interactions from both sides is crucial for understanding the processes that stabilize protein structures. nih.govacs.org

Table 1: Thermodynamic and Kinetic Data for NEPA Hydration States in D₂O

This table summarizes the kinetic and thermodynamic parameters associated with the exchange between the Strongly Hydrogen-Bonded (SHB) and Weakly Hydrogen-Bonded (WHB) states of this compound in heavy water.

| Parameter | Value | Source |

| Frequency Difference (WHB - SHB) | ~13 cm⁻¹ | researchgate.net |

| Activation Energy (SHB to WHB Exchange) | 13.25 ± 0.52 kJ mol⁻¹ | nih.gov |

| Time Constant for WHB Breaking (Room Temp.) | 0.5 ps | researchgate.net |

Development of Vibrational Frequency Maps for this compound

Vibrational frequency maps are powerful computational tools that correlate the vibrational frequencies of a molecule with its local electrostatic environment. This compound has been instrumental in the development of such maps for the amide-I mode, particularly for β-peptides. acs.orguiuc.edunih.gov

A significant achievement is the creation of a general applicable amide-I vibrational frequency map (GA map) using NEPA as the model peptide derivative. researchgate.netacs.orgnih.gov This map integrates high-level ab initio quantum mechanical calculations to accurately describe the molecular structure and short-range solute-solvent interactions, with molecular mechanics (MM) force fields to account for long-range electrostatic effects. acs.orguiuc.edunih.gov The GA map successfully correlates the amide-I frequency shift observed when moving from the gas phase to a solution phase with the electrostatic potentials exerted by the solvent and the peptide's own backbone. researchgate.net

Research has led to the development of different types of frequency maps for NEPA, including a molecular mechanics force field-based map (GM map) and a Density Functional Theory (DFT) calculation-based map (GD map). researchgate.net These maps have demonstrated a linear correlation between the amide-I frequencies and the C=O bond length of NEPA in various solvent clusters, providing a direct link between structure and vibrational spectra. researchgate.net

Table 2: Frequency Red Shift for the Amide-I Mode of NEPA from GA Map

This table shows the calculated frequency red shift of the amide-I mode for this compound in different solvents, as determined by the General Applicable (GA) frequency map. The shift is relative to the gas phase frequency.

| Solvent | Frequency Red Shift (cm⁻¹) | Source |

| Carbon Tetrachloride (CCl₄) | Data not available in sources | - |

| Chloroform (CHCl₃) | ~25 | researchgate.net |

| Acetonitrile (CH₃CN) | ~35 | researchgate.net |

| Water (H₂O) | ~60 | researchgate.net |

Biological and Biochemical Studies

Biomedical Research Applications

The chemical structure of N-Ethylpropionamide and its derivatives makes them valuable in the field of biomedical research, particularly in the development of new therapeutic agents.

The propionamide (B166681) moiety is a structural feature found in various biologically active molecules. This compound itself serves as a structural model, and more complex molecules incorporating the N-substituted propionamide scaffold are key intermediates in organic synthesis for pharmaceutical development. chemimpex.com For example, the amino lipid (1-aminoethyl) iminobis [N-(oleicylcysteinyl-1-amino-ethyl)propionamide] (ECO), which contains a propionamide functional group, has been synthesized for the effective delivery of nucleic acids like siRNA and plasmid DNA in gene therapy applications. mdpi.com Furthermore, compounds such as N-[2-[(3-hydroxyphenyl)methylamino]ethyl]propionamide have been investigated as bivalent ligands with potential activity at melatonin (B1676174) receptors and as inhibitors of fatty acid amide hydrolase (FAAH). epa.gov

A specific derivative, N-[2-(4-Hydroxyphenylsulfanyl)Ethyl]Propionamide, is recognized as a valuable intermediate in the synthesis of pharmaceuticals aimed at treating inflammation and providing pain relief. chemimpex.comchemimpex.com The presence of the sulfenyl group enhances its reactivity, making it a useful building block in medicinal chemistry for creating new therapeutic agents. chemimpex.com Research in this area focuses on leveraging the properties of such phenolic compounds to develop novel drugs targeting inflammatory and pain pathways. chemimpex.com The development of related propionamide derivatives for the treatment of pain and inflammation further underscores the therapeutic potential of this class of compounds. wipo.int

Table 2: Biomedical Research Contexts for Propionamide Derivatives

| Derivative Name | Research Application Area |

|---|---|

| N-[2-(4-Hydroxyphenylsulfanyl)Ethyl]Propionamide | Intermediate for inflammatory and pain relief drugs. chemimpex.comchemimpex.com |

| (1-aminoethyl) iminobis [N-(oleicylcysteinyl-1-amino-ethyl)propionamide] (ECO) | Nucleic acid delivery vehicle for gene therapy. mdpi.com |

| N-[2-[(3-hydroxyphenyl)methylamino]ethyl]propionamide | Ligand for melatonin receptors and FAAH inhibition. epa.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetamide |

| Propionamide |

| Formamide (B127407) |

| Butyramide |

| Glycine amide |

| Iodoacetamide |

| Isobutyramide |

| N-Methylformamide |

| N-Methylpropionamide |

| N-Ethylacetamide |

| N-Methylacetamide |

| Thioacetamide |

| N-[2-(4-Hydroxyphenylsulfanyl)Ethyl]Propionamide |

| (1-aminoethyl) iminobis [N-(oleicylcysteinyl-1-amino-ethyl)propionamide] (ECO) |

| N-[2-[(3-hydroxyphenyl)methylamino]ethyl]propionamide |

Antioxidant Properties and Oxidative Stress Reduction (as N-[2-(4-Hydroxyphenylsulfanyl)Ethyl]Propionamide)chemimpex.com

N-[2-(4-Hydroxyphenylsulfanyl)Ethyl]Propionamide is a compound that has been studied for its potential antioxidant properties. nih.gov Antioxidants are molecules that can inhibit or prevent the oxidation of other molecules, a process that can produce free radicals. nih.gov In biological systems, an excess of free radicals leads to oxidative stress, a condition implicated in various pathological processes. nih.govmdpi.com The investigation into compounds like N-[2-(4-Hydroxyphenylsulfanyl)Ethyl]Propionamide is aimed at developing agents that can reduce cellular oxidative stress. nih.gov

The antioxidant activity of compounds can be exerted through various mechanisms, including scavenging free radicals like reactive oxygen species (ROS) and reactive nitrogen species (RNS), or by chelating metal ions that catalyze oxidation reactions. nih.govencyclopedia.pub The potential for N-[2-(4-Hydroxyphenylsulfanyl)Ethyl]Propionamide to mitigate oxidative damage has also led to its exploration in cosmetic formulations for its skin-protective qualities. nih.gov Research in this area focuses on how such compounds interact with biological systems to neutralize harmful oxidative processes and potentially protect cells from damage. nih.govmdpi.com

Investigation in Cholesteryl Ester Transfer Protein (CETP) Inhibition (as N,N-Diethylpropionamide)google.com

N,N-Diethylpropionamide and its derivatives have been a subject of investigation in the context of cardiovascular disease, specifically as inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B (apoB)-containing lipoproteins, such as low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL). mdpi.comnih.gov

Historically, inhibiting CETP was seen as a promising strategy to raise HDL cholesterol ("good cholesterol") levels. nih.gov However, the therapeutic focus has shifted, with evidence from randomized controlled trials and Mendelian randomization studies suggesting that the primary benefit of CETP inhibition in reducing atherosclerotic cardiovascular disease (ASCVD) risk comes from the reduction of LDL-C and other apoB-containing lipoproteins. nih.govmdpi.com By blocking the action of CETP, these inhibitors deplete the cholesterol content of apoB lipoproteins. nih.gov

Research into novel CETP inhibitors has included the synthesis and evaluation of various small molecules, including derivatives of 3-(N,N-disubstituted amino)propionamide. nih.gov The goal of these investigations is to develop effective oral medications for dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood, which is a major risk factor for atherosclerosis and subsequent cardiovascular events. nih.govnih.gov The inhibition of CETP is considered a potential new target for preventing and treating these conditions. nih.gov

Cytotoxicity Mechanisms in Cell Lines (as N-acetyl and N-propionyl derivatives of phenolic thioether amines)nih.gov

N-acetyl and N-propionyl derivatives of phenolic thioether amines, such as N-acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) and N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP), have been synthesized and evaluated for their cytotoxic effects, particularly as targeted agents against melanoma. researchgate.netscirp.orgnih.gov These compounds are analogues of tyrosine and are designed to exploit the unique metabolic pathways within melanocytes and their malignant counterparts. researchgate.netscirp.org

The research has demonstrated that these derivatives possess selective cytotoxic effects on melanoma cells both in vitro and in vivo. nih.govnii.ac.jp The cytotoxicity of NPr-CAP, for example, was found to be selective and capable of inducing apoptosis (programmed cell death) in melanocytes. niph.go.jp Studies comparing different derivatives found that while NPr-CAP and NAc-CAP had comparable tumor growth-inhibitory effects, NPr-CAP was significantly more effective at increasing the lifespan in melanoma-bearing mouse models. google.com

The cytotoxic action of these phenolic thioether amines is understood to proceed through at least two distinct mechanisms.

Tyrosinase-Dependent Mechanism The primary and most studied mechanism is tyrosinase-dependent. researchgate.netscirp.org Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for converting tyrosine to dopaquinone, and is uniquely active in melanocytic cells. nih.govniph.go.jp The N-propionyl and N-acetyl derivatives of cysteaminylphenol act as excellent substrates for tyrosinase. nih.govniph.go.jp The enzyme oxidizes these compounds into highly reactive o-quinones. google.comnii.ac.jp

These o-quinones are potent cytotoxic agents due to several biochemical consequences:

Reaction with Sulfhydryl Groups: They readily react with cellular sulfhydryl compounds like glutathione (B108866) (GSH), leading to GSH depletion. google.comnii.ac.jp Depleting GSH compromises the cell's antioxidant defenses and enhances its susceptibility to oxidative stress. google.comnii.ac.jp

Generation of Reactive Oxygen Species (ROS): The metabolic processing of these compounds generates cytotoxic free radicals and ROS, leading to significant oxidative stress. nih.govkarger.com

Induction of Apoptosis: The culmination of these events is the induction of apoptosis, or programmed cell death, specifically in tyrosinase-positive melanoma cells. niph.go.jp Electron microscopy and DNA ladder pattern analysis have confirmed apoptotic changes in melanocytes following treatment with NPr-CAP. niph.go.jp

Non-Tyrosinase-Mediated Mechanism In addition to the well-defined tyrosinase-mediated pathway, evidence points to a non-tyrosinase-mediated mechanism of cytotoxicity. researchgate.net In vitro studies have shown that these compounds are also toxic to cell lines that lack tyrosinase activity. researchgate.netresearchgate.net For instance, KAN and SK-NSH, two neuroblastoma cell lines that have no tyrosinase activity but do have tyrosine hydroxylase, were found to be sensitive to the compounds. researchgate.net

| Compound | Cell Line | Tyrosinase Activity | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|---|

| N-Pr-4-S-CAP | SK-MEL-23 (Melanoma) | Very High | High Cytotoxicity | Tyrosinase-Dependent | researchgate.net |

| N-Pr-4-S-CAP | melan-a2 (Melanocyte) | Positive | Apoptosis, Irreversible Inhibition | Tyrosinase-Dependent | niph.go.jp |

| N-Pr-4-S-CAP | melan-c (Albino Melanocyte) | Negative | Transient Proliferation Inhibition | Non-Tyrosinase-Mediated | niph.go.jp |

| Phenolic Thioether Amines | KAN, SK-NSH (Neuroblastoma) | None | Sensitive | Non-Tyrosinase-Mediated | researchgate.net |

| Phenolic Thioether Amines | C32 (Amelanotic Melanoma) | Low | Sensitive | Likely Mixed/Non-Tyrosinase | researchgate.net |

| Phenolic Thioether Amines | MeWo (Melanoma) | High | Less Sensitive | Tyrosinase-Dependent (with resistance) | researchgate.net |

Material Science Applications

Development of Novel Materials with Specific Chemical Propertieschemimpex.com

In the field of material science, N-[2-(4-Hydroxyphenylsulfanyl)Ethyl]Propionamide is being explored for its potential in the creation of novel materials. nih.gov The unique chemical structure of the compound, which includes a reactive sulfenyl group, makes it a candidate for synthesizing materials with specific, tailored properties. nih.gov Research is investigating its use in developing materials with characteristics such as improved thermal stability or enhanced chemical reactivity. nih.gov

Use as a Plasticizer in Polymer Science (e.g., thermoplastic starch)researchgate.netd-nb.info

In polymer science, compounds with amide functionalities, such as this compound, are of interest as plasticizers, particularly for biopolymers like starch. Native starch is a granular, crystalline material that requires a plasticizer to be processed into a flexible material known as thermoplastic starch (TPS). nih.govresearchgate.net

Plasticizers work by inserting themselves between polymer chains, disrupting the intermolecular forces (in starch, extensive hydrogen bonding) and increasing the free volume, which lowers the glass transition temperature and imparts flexibility. researchgate.net While polyols like glycerol (B35011) are common plasticizers for starch, they can result in materials that are susceptible to retrogradation—a process where the starch molecules re-crystallize over time, making the material brittle.

Amide-containing compounds, including formamide and urea, have been shown to be effective plasticizers for starch. The amide groups can form more stable and numerous hydrogen bonds with the hydroxyl groups of the starch molecules compared to glycerol. This strong interaction effectively plasticizes the starch and can significantly inhibit the retrogradation process, leading to TPS with more stable mechanical properties over time. The investigation of various amide-based molecules, a class that includes this compound, continues to be an area of research for creating improved, durable bio-based plastics.

| Plasticizer Type | Interaction with Starch | Effect on Thermoplastic Starch (TPS) | Reference |

|---|---|---|---|

| Polyols (e.g., Glycerol) | Forms hydrogen bonds with starch hydroxyl groups. | Effective at plasticizing but TPS is susceptible to retrogradation and moisture, leading to brittle material over time. | |

| Amides (e.g., Formamide, Urea) | Forms more stable and stronger hydrogen bonds with starch compared to polyols. | Effectively restrains retrogradation, leading to TPS with better mechanical stability and resistance to becoming fragile. |

Analytical Methodologies for N Ethylpropionamide

Chromatographic Techniques

Chromatography is a fundamental tool for separating N-Ethylpropionamide from other components in a sample. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been effectively utilized.

Gas Chromatography is a common method for analyzing volatile compounds like this compound. Its purity is often assessed using GC, with standards frequently requiring a purity of over 99.0%. tcichemicals.comtcichemicals.com The technique, often coupled with Mass Spectrometry (GC-MS), allows for both separation and identification.

The National Institute of Standards and Technology (NIST) provides data on GC analysis of this compound. nist.gov One documented method specifies the use of a packed column with an SE-30 active phase and a Chromosorb W AW substrate. nist.gov Under isothermal conditions at 180°C, a Kovats retention index of 950 was determined on a standard non-polar column. nist.govnih.gov this compound has also been identified as a potential thermal decomposition product of α-Alanine in studies utilizing GC-MS. mdpi.com

| Parameter | Condition | Source |

|---|---|---|

| Purity Analysis | >99.0% | tcichemicals.comtcichemicals.com |

| Column Type | Packed | nist.gov |

| Active Phase | SE-30 | nist.gov |

| Substrate | Chromosorb W AW | nist.gov |

| Temperature | 180 °C (Isothermal) | nist.gov |

| Kovats Retention Index | 950 (Standard non-polar column) | nist.govnih.gov |

High-Performance Liquid Chromatography is another powerful technique used for the analysis of this compound. It has been successfully employed to separate the rotamers of N-alkyl-substituted amides, including this compound, at low column temperatures. oup.com In one study, various silica (B1680970) gel packings were tested, with the least active, LiChrosphere SI 4000, providing a successful separation of the amide rotamers. oup.com

HPLC has also been used in metabolic studies. For instance, the enzymatic hydrolysis of L-theanine can produce ethylamine (B1201723), which is then derivatized with o-phthalaldehyde (B127526) and measured by reverse-phase HPLC with a spectrofluorometric detector. jircas.go.jp While this method measures a product related to this compound metabolism rather than the compound itself, it highlights the utility of HPLC in related analytical contexts. jircas.go.jp

| Application | Stationary Phase | Details | Source |

|---|---|---|---|

| Separation of Rotamers | LiChrosphere SI 4000 (Silica Gel) | Effective for separating rotamers of N-alkyl-substituted amides at low temperatures. | oup.com |

| Analysis of Related Metabolites | Reverse Phase | Used to measure ethylamine (a hydrolysis product) after derivatization, with a spectrofluorometric detector. | jircas.go.jp |

Gas Chromatography (GC)

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of this compound. Techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide detailed information about its mass-to-charge ratio, fragmentation patterns, and functional groups (as described in Section 3). nih.govmiamioh.edunih.govresearchgate.net Operando photoelectron photoionization coincidence (PEPICO) spectroscopy has also been used to study the conversion of this compound under various catalytic conditions. acs.org

Future Directions and Emerging Research Areas

Advanced Catalysis and Sustainable Synthesis

The development of efficient and environmentally benign methods for amide bond formation is a cornerstone of modern chemistry. Future research is increasingly focused on advanced catalytic systems and sustainable practices for the synthesis of N-Ethylpropionamide and related structures.

Recent advancements have moved beyond traditional methods towards more sophisticated catalytic solutions. For instance, metallaphotoredox catalysis has emerged as a powerful tool for creating chiral amides. frontiersin.orgnih.gov A novel enantioconvergent amidation of unactivated racemic alkyl electrophiles has been developed using a photoinduced copper catalyst system, which can produce chiral secondary amides with high enantiopurity. frontiersin.orgnih.gov Such systems often rely on a combination of distinct catalysts, such as a copper/bisphosphine/phenoxide complex acting as a photocatalyst and a separate chiral copper/diamine complex that guides the enantioselective C-N bond formation. frontiersin.orgnih.gov Additionally, asymmetric reduction of intermediates in the presence of optically active metal complexes, including those of copper, rhodium, and iridium, represents another advanced catalytic strategy for producing chiral molecules containing an amide functional group. google.com

The principles of "green chemistry" are also being integrated into amide synthesis. frontiersin.orgplantarc.comnih.gov This involves using plant extracts or microorganisms as natural reducing and stabilizing agents, which is an environmentally friendly, cost-effective, and simple alternative to conventional chemical methods. frontiersin.orgnih.govresearchgate.net These biological methods leverage phytochemicals like polyphenols and flavonoids to drive the reaction, minimizing the use of hazardous materials. plantarc.comresearchgate.net Furthermore, research into solid catalysts, such as platinum on cerium dioxide (Pt/CeO2), is paving the way for simplified and more sustainable synthesis routes for this compound. researcher.life The broader field is also seeing the adoption of biocatalysis, which uses enzymes, and flow chemistry, which allows for precise control over reaction conditions in continuous systems, to enhance the sustainability and efficiency of chemical synthesis. frontiersin.orgnih.gov

In-depth Understanding of Biological Activity and Therapeutic Potential

While this compound itself is primarily a model compound, its structural motif is a key component in a variety of biologically active molecules. Future research aims to deeply understand and harness the therapeutic potential of this compound derivatives.

Derivatives of propionamide (B166681) are being explored for a range of therapeutic applications. For example, compounds like 3-(((1,4-benzodioxan-2-yl)methyl)amino)-N-ethyl-propionamide have been studied for their potential antimicrobial, anti-inflammatory, and neurological properties. ontosight.ai Similarly, 2-Chloro-N-ethylpropionamide has shown potential analgesic, anti-inflammatory, and antimicrobial effects. ontosight.ai The this compound moiety is often incorporated to modulate properties like lipophilicity, which can enhance the ability of a drug to cross biological membranes. ontosight.ai

The this compound structure is also being integrated into advanced therapeutic platforms. It is used as a component in sophisticated drug delivery systems, such as the multifunctional cationic lipid carrier (1-aminoethyl)iminobis[N-(oleicylcysteinyl-1-amino-ethyl)propionamide]) (ECO). nih.gov These nanoparticles are designed for gene therapy, capable of delivering siRNA to cancer cells and facilitating its release into the cytosol. nih.govnih.gov Another cutting-edge application is the use of this compound-PEG1-Br as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to selectively degrade disease-causing proteins. medchemexpress.com

| Derivative | Investigated Therapeutic Area/Application | Reference |

|---|---|---|

| 3-(((1,4-benzodioxan-2-yl)methyl)amino)-N-ethyl-propionamide | Antimicrobial, Anti-inflammatory, Neurological disorders | ontosight.ai |

| 2-Chloro-N-ethylpropionamide | Analgesic, Anti-inflammatory, Antimicrobial | ontosight.ai |

| (1-aminoethyl)iminobis[N-(oleicylcysteinyl-1-amino-ethyl)propionamide]) (ECO) | Gene therapy, siRNA delivery vehicle | nih.govnih.gov |

| This compound-PEG1-Br | Linker for PROTAC synthesis (protein degradation) | medchemexpress.com |

Further Elucidation of Solvent and Environmental Effects on Amide Structure and Dynamics

The behavior of the amide bond is highly sensitive to its local environment. This compound (NEPA) is an excellent model for studying these interactions due to the direct access of solvents to its amide unit. researchgate.net Future research will continue to unravel the complex interplay between NEPA and its surroundings, providing fundamental insights applicable to larger systems like peptides and proteins.

Studies have shown that in different solvents, NEPA can exist in various states of aggregation, including as monomers, dimers, and larger oligomers. researchgate.netaip.orgnih.govuiuc.edu The specific solvent environment and hydrogen-bonding interactions directly influence the molecule's structural dynamics and its spectroscopic signature, such as the amide-A (N-H stretching) absorption profile. researchgate.netaip.orgnih.gov For instance, a distinct correlation has been observed between the red-shifted frequency of the NEPA monomer's N-H stretching mode and the solvent's polarity. researchgate.netaip.orgnih.govuiuc.edu

The presence of ions in the environment also has a profound effect. Research using various salt solutions (e.g., NaCl, CaCl₂, MgCl₂, AlCl₃) has demonstrated that the amide bond is highly responsive to ionic interactions. acs.orgacs.org Molecular dynamics simulations suggest that hydrated cations primarily interact with the carbonyl oxygen of the amide, while hydrated anions interact with the N-H side. acs.org This dual sensitivity makes vibrational modes like amide-II particularly useful for probing how ions disrupt the hydration layer around a peptide backbone, which can lead to effects like "salting-out". acs.org

| Solvent | Observed Phenomena | Reference |

|---|---|---|

| DMSO, CH₃CN, CHCl₃, CCl₄ | Exists as monomer, dimer, and oligomer aggregates. | researchgate.netaip.orgnih.govuiuc.edu |

| Polar vs. Nonpolar Solvents | Correlation observed between red-shifted N-H frequency and vibrational relaxation rate. | researchgate.netaip.orgnih.govuiuc.edu |

| Aqueous Salt Solutions (NaCl, CaCl₂, etc.) | Amide-I and Amide-II vibrational frequencies are altered by peptide-ion interactions. | acs.orgacs.org |

Integration of Multimodal Experimental and Computational Approaches

Addressing the complexity of molecular behavior requires a synergistic approach that combines multiple experimental techniques with powerful computational methods. The study of this compound is at the forefront of this trend, integrating diverse methodologies to gain a more complete picture of its structure, dynamics, and reactivity.